
2-Propenoic acid, 3-(3-iodophenyl)-
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Overview
Description
. This compound features a propenoic acid group attached to a phenyl ring substituted with an iodine atom at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Starting from propenoic acid, the compound can be synthesized by halogenation using iodine in the presence of a suitable catalyst.
Friedel-Crafts Acylation: This method involves the acylation of benzene with propenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where propenoic acid is reacted with iodine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-(3-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of different derivatives.
Substitution: Substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Propenoic acid, 3-(3-iodophenyl)- is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of iodine-containing compounds in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent.
Industry: The compound is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-(3-iodophenyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation and other physiological processes.
Comparison with Similar Compounds
2-Propenoic acid, 3-(2-iodophenyl)-: This compound differs by the position of the iodine atom on the phenyl ring.
3-(3-iodophenyl)propionic acid: This compound has a propionic acid group instead of a propenoic acid group.
Uniqueness: 2-Propenoic acid, 3-(3-iodophenyl)- is unique due to its specific structural features, which influence its reactivity and applications in scientific research and industry.
Properties
IUPAC Name |
3-(3-iodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFQTFBKOHMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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